molecular formula C21H32N2 B14425335 1-Dodecyl-5-phenyl-1H-imidazole CAS No. 85899-63-4

1-Dodecyl-5-phenyl-1H-imidazole

Cat. No.: B14425335
CAS No.: 85899-63-4
M. Wt: 312.5 g/mol
InChI Key: RFBPKQUXMFBJMU-UHFFFAOYSA-N
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Description

1-Dodecyl-5-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a dodecyl (12-carbon alkyl chain) and a phenyl group attached to the imidazole ring, making it a unique and versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecyl-5-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Dodecyl-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of essential components in microbial cell membranes, leading to cell lysis and death. It may also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Dodecyl-1H-imidazole
  • 1-Phenyl-1H-imidazole
  • 2-Phenyl-1H-imidazole

Comparison: 1-Dodecyl-5-phenyl-1H-imidazole is unique due to the presence of both a long alkyl chain and a phenyl group, which impart distinct physicochemical properties. Compared to 1-Dodecyl-1H-imidazole, it has an additional phenyl group that enhances its aromaticity and potential interactions with biological targets. Compared to 1-Phenyl-1H-imidazole, the dodecyl chain increases its hydrophobicity and potential use in surfactant applications .

Properties

CAS No.

85899-63-4

Molecular Formula

C21H32N2

Molecular Weight

312.5 g/mol

IUPAC Name

1-dodecyl-5-phenylimidazole

InChI

InChI=1S/C21H32N2/c1-2-3-4-5-6-7-8-9-10-14-17-23-19-22-18-21(23)20-15-12-11-13-16-20/h11-13,15-16,18-19H,2-10,14,17H2,1H3

InChI Key

RFBPKQUXMFBJMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=NC=C1C2=CC=CC=C2

Origin of Product

United States

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